N1-benzyl-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide
Description
Properties
IUPAC Name |
N'-benzyl-N-(5-hydroxy-3-thiophen-2-ylpentyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-11-9-15(16-7-4-12-24-16)8-10-19-17(22)18(23)20-13-14-5-2-1-3-6-14/h1-7,12,15,21H,8-11,13H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQRORMNEZPEQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCCC(CCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzylamine with oxalyl chloride to form N-benzyl oxalamide.
Addition of the Hydroxy-Thiophene Group: The intermediate is then reacted with 5-hydroxy-3-(thiophen-2-yl)pentylamine under controlled conditions to yield the final product.
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions include benzyl-substituted oxalamides, thiophene derivatives, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
N1-benzyl-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N1-benzyl-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
N1-benzyl-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide can be compared with other similar compounds, such as:
N1-benzyl-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide: Differing in the position of the thiophene ring, this compound may exhibit different chemical and biological properties.
N1-benzyl-N2-(5-hydroxy-3-(furan-2-yl)pentyl)oxalamide: The replacement of the thiophene ring with a furan ring can lead to variations in reactivity and application.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
N1-benzyl-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C₁₈H₂₂N₂O₃S
- Molecular Weight: 346.4 g/mol
- CAS Number: 2034243-56-4
The synthesis of this compound typically involves the reaction of benzylamine with oxalyl chloride to form an intermediate, followed by the addition of 5-hydroxy-3-(thiophen-2-yl)pentylamine. This process is generally carried out in organic solvents like dichloromethane under controlled conditions to optimize yield and purity.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate signaling pathways involved in cell growth, apoptosis, and metabolism. The precise mechanisms are still under investigation, but its structural characteristics suggest potential interactions with various biological macromolecules.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogens. For instance, derivatives of related compounds have shown significant growth inhibition against bacteria such as Acinetobacter baumannii and Escherichia coli, with some exhibiting over 95% growth inhibition at specific concentrations .
Anticancer Activity
Research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that it possesses notable antiproliferative effects against various cancer cell lines, including leukemia and breast cancer cells. For example, certain derivatives showed significant growth inhibition percentages (over 70%) against multiple cancer types while maintaining a favorable safety profile, indicating low cytotoxicity towards normal cells .
Case Studies
-
Anticancer Efficacy:
- A study compared this compound with established anticancer drugs like sunitinib. The results indicated that certain derivatives exhibited superior potency against leukemia and breast cancer cell lines compared to sunitinib, suggesting their potential as viable candidates for further drug development .
- Antimicrobial Activity:
Research Findings Summary Table
Q & A
Basic: What are the key synthetic routes for N1-benzyl-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide, and how can reaction conditions influence yield and purity?
Answer:
The synthesis typically involves coupling a benzylamine derivative with a thiophene-containing pentyl precursor via oxalyl chloride or carbodiimide-mediated amidation. Critical steps include:
- Functional group compatibility : The hydroxyl group on the pentyl chain requires protection (e.g., using tert-butyldimethylsilyl ether) during coupling to prevent side reactions .
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity, but may require low temperatures (−20°C to 0°C) to suppress epimerization or hydrolysis .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to isolate the oxalamide product with >95% purity .
Advanced: How can computational methods like density-functional theory (DFT) predict the electronic properties of this compound, and what contradictions arise between theoretical and experimental data?
Answer:
DFT calculations (e.g., using B3LYP/6-311+G(d,p)) can model the compound’s HOMO-LUMO gaps, charge distribution, and thiophene ring aromaticity. However, discrepancies often occur:
- HOMO-LUMO gaps : Theoretical values may underestimate experimental electrochemical bandgaps (e.g., cyclic voltammetry) due to solvent effects or approximations in exchange-correlation functionals .
- Torsional barriers : The flexibility of the pentyl chain leads to multiple conformers, complicating NMR chemical shift predictions. MD simulations or QTAIM analysis are recommended to resolve ambiguities .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Answer:
- NMR : NMR reveals splitting patterns for the benzyl (δ 7.2–7.4 ppm) and thiophene protons (δ 6.8–7.1 ppm). The hydroxyl proton (δ 1.5–2.0 ppm) may broaden due to hydrogen bonding .
- IR : Stretching vibrations at ~1650 cm (amide C=O) and ~3300 cm (N-H/O-H) confirm oxalamide formation .
- HRMS : Exact mass (e.g., [M+H]) should match theoretical values within 3 ppm error to validate molecular formula .
Advanced: How can crystallographic data resolve structural ambiguities, and what challenges arise in refining the unit cell parameters?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL or Olex2 provides bond lengths and angles. Challenges include:
- Disorder in the pentyl chain : Partial occupancy or anisotropic displacement parameters require constrained refinement .
- Hydrogen bonding : The hydroxyl and amide groups form intermolecular networks, but weak interactions (e.g., C-H···π) may require Hirshfeld surface analysis for validation .
- Twinned crystals : If present, twin-law matrices must be applied during refinement to avoid false symmetry .
Basic: What biological pathways or targets are associated with this compound, and how are in vitro assays designed to evaluate its activity?
Answer:
The thiophene and oxalamide moieties suggest potential interactions with:
- GPCRs : α2C-adrenergic receptor antagonism is evaluated via cAMP assays in HEK293 cells transfected with the receptor .
- Enzymes : Kinase inhibition (e.g., JAK2) is tested using fluorescence-polarization assays with ATP-competitive probes .
- Cell viability : IC values are determined via MTT assays in cancer cell lines (e.g., MCF-7), with dose-response curves normalized to controls .
Advanced: How do structural modifications (e.g., replacing thiophene with furan) alter the compound’s physicochemical and biological properties?
Answer:
- Electronic effects : Thiophene’s lower electronegativity vs. furan increases π-π stacking propensity, enhancing solubility in nonpolar solvents but reducing metabolic stability .
- Bioactivity : Thiophene derivatives show higher α2C receptor affinity (K = 12 nM vs. 45 nM for furan analogs) due to sulfur’s polarizability and van der Waals interactions .
- Synthetic challenges : Furan rings are prone to oxidation, requiring inert atmospheres during coupling steps .
Basic: What strategies mitigate degradation during storage or handling of this compound?
Answer:
- Storage : Lyophilized solids are stable at −20°C under argon. Solutions in DMSO should be aliquoted and stored at −80°C to prevent freeze-thaw degradation .
- Light sensitivity : Amber vials or foil wrapping prevent photodegradation of the thiophene moiety .
Advanced: How can conflicting bioactivity data (e.g., varying IC50_{50}50 across studies) be systematically addressed?
Answer:
- Assay standardization : Normalize cell passage numbers, serum concentrations, and incubation times .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydroxylation at the pentyl chain) that may interfere with activity .
- Positive controls : Include reference inhibitors (e.g., yohimbine for α2C receptors) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
